molecular formula C18H46O5Si6 B1592367 1,3-Diallyltetrakis(trimethylsiloxy)disiloxane CAS No. 211931-07-6

1,3-Diallyltetrakis(trimethylsiloxy)disiloxane

Cat. No.: B1592367
CAS No.: 211931-07-6
M. Wt: 511.1 g/mol
InChI Key: YGUCZQMMNLRQFO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diallyltetrakis(trimethylsiloxy)disiloxane can be synthesized through hydrosilylation reactions involving alkenes and alkynes. The process typically involves the use of a platinum-based catalyst to facilitate the addition of silicon-hydrogen bonds across carbon-carbon multiple bonds . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of hydrosilylation and organosilicon chemistry are applied. Large-scale production would likely involve continuous flow reactors and optimized catalyst systems to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Diallyltetrakis(trimethylsiloxy)disiloxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3-Diallyltetrakis(trimethylsiloxy)disiloxane primarily involves its ability to undergo hydrosilylation reactions. The silicon-hydrogen bonds in the compound react with carbon-carbon multiple bonds in the presence of a catalyst, leading to the formation of new silicon-carbon bonds. This process is facilitated by the platinum catalyst, which activates the silicon-hydrogen bond and the carbon-carbon multiple bond, allowing for efficient addition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diallyltetrakis(trimethylsiloxy)disiloxane is unique due to its combination of allyl and trimethylsiloxy groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring both functionalization and durability .

Properties

IUPAC Name

trimethyl-[prop-2-enyl-[prop-2-enyl-bis(trimethylsilyloxy)silyl]oxy-trimethylsilyloxysilyl]oxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H46O5Si6/c1-15-17-28(19-24(3,4)5,20-25(6,7)8)23-29(18-16-2,21-26(9,10)11)22-27(12,13)14/h15-16H,1-2,17-18H2,3-14H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUCZQMMNLRQFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](CC=C)(O[Si](C)(C)C)O[Si](CC=C)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H46O5Si6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623882
Record name 1,1,1,7,7,7-Hexamethyl-3,5-di(prop-2-en-1-yl)-3,5-bis[(trimethylsilyl)oxy]tetrasiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211931-07-6
Record name 1,1,1,7,7,7-Hexamethyl-3,5-di(prop-2-en-1-yl)-3,5-bis[(trimethylsilyl)oxy]tetrasiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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